4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide
Description
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c15-12-2-1-3-13(16)11(12)8-20-10-6-4-9(5-7-10)14(19)18-17/h1-7H,8,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYZRRISXKCNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)NN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzohydrazide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide typically involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives. The resulting compound is characterized by its unique structural features, including a methoxy group and halogen substitutions, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that hydrazides and their derivatives possess significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For example, studies indicated that hydrazide derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.5 mg/mL against resistant strains such as Staphylococcus aureus and Enterococcus faecalis . This suggests that this compound may also possess comparable antimicrobial effects.
Anticancer Properties
The antiproliferative effects of hydrazide derivatives have been extensively studied. In vitro assays using human cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), revealed that compounds with similar structures to this compound can inhibit cell proliferation effectively. The IC50 values for these compounds often fall within a promising range, indicating their potential as anticancer agents .
Study on Antiproliferative Activity
A recent study synthesized various hydrazone derivatives and evaluated their antiproliferative activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited low IC50 values, suggesting potent anticancer activity. Specifically, compounds with electron-donating groups showed enhanced activity due to better interaction with cellular targets .
Urease Inhibition Studies
Another significant application of hydrazides is in urease inhibition, which is crucial for treating conditions like urease-related infections. Compounds similar to this compound were evaluated for urease inhibition, showing promising results with IC50 values lower than standard inhibitors . This positions them as potential therapeutic agents in managing urease-related diseases.
Data Tables
| Compound | Activity Type | IC50 Value (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | TBD | Various human cancer cell lines |
| Similar Hydrazide Derivative | Antimicrobial | 0.5 | Staphylococcus aureus |
| Similar Hydrazide Derivative | Urease Inhibition | <21.14 | Urease enzyme |
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzohydrazides
Key Observations :
- Substituent Position : The 2-chloro-6-fluorophenyl group in the target compound introduces steric and electronic effects distinct from para-substituted analogues (e.g., 2f). This ortho-dihalogenation may enhance target selectivity due to altered spatial interactions .
- Amino vs. Methoxy Groups: Replacement of the butylamino group (2g) with methoxy (target compound) reduces basicity and may influence solubility and membrane permeability .
Anticancer Potential:
- Compound 2g (butylamino-substituted) demonstrated notable cytotoxicity against leukemia (K562) and breast cancer (MCF-7) cell lines, with IC₅₀ values comparable to doxorubicin .
- 4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide () forms oxidovanadium(V) complexes with enhanced DNA-binding activity, suggesting that metal coordination could augment bioactivity—a feature unexplored in the target compound .
Enzyme Inhibition:
- The methoxybenzohydrazide derivative 4i () exhibited potent tyrosinase inhibition (IC₅₀ = 1.58 µM) via uncompetitive binding, highlighting the role of methoxy groups in enzyme active-site interactions . The target compound’s chloro-fluorophenyl moiety may further modulate this activity.
Physicochemical and Spectral Properties
- Melting Points : Halogenation increases melting points; for example, 2g (168–170°C) vs. 2j (4-fluorophenyl analogue, 158–160°C) . The target compound’s melting point is unreported but expected to be higher due to increased molecular symmetry.
- Spectral Data : The CH=N proton in hydrazones resonates at δ 8.41–8.45 ppm in ¹H NMR, a signature of hydrazone formation . The target compound’s methoxy group would likely show a singlet near δ 3.8–4.0 ppm, as seen in methoxy analogues .
Biological Activity
4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is classified as a hydrazide derivative, characterized by the presence of a benzohydrazide moiety. It can be synthesized through various methods, typically involving the reaction of 2-chloro-6-fluorophenol with benzohydrazide under controlled conditions. The structural formula can be represented as follows:
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Bacillus subtilis | 15.62 |
| Pseudomonas aeruginosa | 125 |
These results suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The compound has also been subjected to in vitro studies to assess its anticancer properties. Various cancer cell lines, including lung (H1563), liver (HepG2), and glioblastoma (LN-229), were used to evaluate cell viability post-treatment.
In Vitro Cytotoxicity Results:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| LN-229 | 10 | High |
| HepG2 | 25 | Moderate |
| H1563 | 20 | Moderate |
The IC50 values indicate that this compound exhibits potent cytotoxic effects against glioblastoma cells, with a selectivity index suggesting lower toxicity towards normal cells .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within bacterial and cancerous cells. It may inhibit critical enzymes involved in cell proliferation and metabolic pathways, leading to reduced viability in target cells.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes essential for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction: It could modulate the activity of receptors involved in cell signaling pathways that regulate growth and apoptosis.
Case Studies
Recent studies have highlighted the effectiveness of hydrazone derivatives similar to this compound in combating biofilm formation in bacteria. For instance, compounds with similar structural characteristics showed significant reductions in biofilm mass on surfaces, indicating potential applications in treating chronic infections .
Q & A
Q. What are the common synthetic routes for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves the condensation of 4-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (or its aldehyde precursor) with hydrazine hydrate. For example, analogous hydrazide syntheses often use acetic acid as a solvent under reflux conditions to facilitate nucleophilic substitution or condensation reactions . Optimization may include adjusting stoichiometric ratios (e.g., 1:1 molar ratio of acyl chloride to hydrazine), controlling temperature (60–80°C), and monitoring reaction progress via TLC or HPLC. Purification is achieved through recrystallization (methanol/water) or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize H and C NMR to confirm the hydrazide (-NH-NH) moiety and substitution patterns on the aromatic rings. The methoxy and chloro-fluoro groups will show distinct splitting patterns (e.g., H NMR: δ 4.8–5.2 ppm for -OCH-; δ 6.8–8.0 ppm for aromatic protons) .
- IR : Validate the presence of carbonyl (C=O, ~1650 cm) and N-H stretches (~3200–3350 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the benzohydrazide backbone .
Advanced Research Questions
Q. How do computational methods like DFT complement experimental data in resolving structural ambiguities for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model hydrogen-bonding networks and lattice energies, which are critical for understanding crystal packing (e.g., N-H···O interactions in the hydrazide group). For instance, discrepancies between experimental (X-ray) and computational bond lengths (≤0.02 Å tolerance) may arise due to solvent effects or dynamic motion in the crystal lattice. Researchers should compare Mulliken charges or electrostatic potential maps to validate intermolecular interactions .
Q. What strategies can address contradictions in reported biological activities of benzohydrazide derivatives?
- Methodological Answer : Contradictions may stem from variations in assay conditions (e.g., cell lines, concentrations). To resolve these:
- Dose-Response Studies : Establish IC values across multiple models (e.g., cancer vs. bacterial cells).
- SAR Analysis : Systematically modify substituents (e.g., replacing Cl/F with Br/CH) to isolate pharmacophoric groups.
- Mechanistic Studies : Use fluorescence quenching or SPR to confirm target binding .
Q. How does the compound’s coordination chemistry with transition metals influence its reactivity or bioactivity?
- Methodological Answer : The hydrazide group acts as a bidentate ligand, forming stable complexes with metals like V(V), Cu(II), or Zn(II). For example, oxidovanadium(V) complexes derived from similar benzohydrazides exhibit enhanced insulin-mimetic activity. Researchers should:
- Synthesize complexes using metal salts (e.g., VOSO) in ethanol/water.
- Characterize via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox behavior) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing discrepancies in crystallographic data for hydrazide derivatives?
- Methodological Answer : Use R-factors and goodness-of-fit (GoF) metrics to assess data quality. For conflicting hydrogen-bonding motifs (e.g., intra- vs. intermolecular interactions), apply Hirshfeld surface analysis to quantify contact contributions. Pair this with thermal ellipsoid plots to evaluate dynamic disorder .
Q. How can researchers design experiments to probe the hydrolytic stability of the hydrazide group under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at intervals (0–72 hrs).
- Mass Spectrometry : Identify hydrolysis products (e.g., carboxylic acid derivatives).
- pH Profiling : Test stability in acidic (pH 2.0) and alkaline (pH 9.0) buffers to mimic gastrointestinal environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
